molecular formula C17H24N2O5S B5544787 1-[(4aS,7aR)-1-(furan-3-carbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-ethylbutan-1-one

1-[(4aS,7aR)-1-(furan-3-carbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-ethylbutan-1-one

Cat. No.: B5544787
M. Wt: 368.4 g/mol
InChI Key: JCIHROYNAHNOOP-CABCVRRESA-N
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Description

1-[(4aS,7aR)-1-(furan-3-carbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-ethylbutan-1-one is a complex organic compound Its structure includes a furan ring, a thieno[3,4-b]pyrazine core, and an ethylbutanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4aS,7aR)-1-(furan-3-carbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-ethylbutan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the thieno[3,4-b]pyrazine core, followed by the introduction of the furan-3-carbonyl group and the ethylbutanone side chain. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis would be scaled up using batch or continuous flow reactors. The choice of method would depend on factors such as the availability of starting materials, cost, and environmental considerations. Process optimization would focus on maximizing efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

1-[(4aS,7aR)-1-(furan-3-carbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-ethylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including factors such as temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound could be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool for studying biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-[(4aS,7aR)-1-(furan-3-carbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-ethylbutan-1-one exerts its effects would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(4aS,7aR)-1-(furan-3-carbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-ethylbutan-1-one might include other thieno[3,4-b]pyrazine derivatives or molecules with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to related molecules.

Properties

IUPAC Name

1-[(4aS,7aR)-1-(furan-3-carbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-ethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-3-12(4-2)16(20)18-6-7-19(17(21)13-5-8-24-9-13)15-11-25(22,23)10-14(15)18/h5,8-9,12,14-15H,3-4,6-7,10-11H2,1-2H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIHROYNAHNOOP-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C(=O)N1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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